1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine
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Overview
Description
1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a methyl group at the 1-position and a nitro group at the 4-position, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of o-phenylenediamine with methyl isocyanate, followed by nitration to introduce the nitro group at the 4-position. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required quality standards for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methyl and nitro groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted benzimidazoles, which can have different biological and chemical properties .
Scientific Research Applications
1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazol-2-amine: Lacks the nitro group, leading to different chemical and biological properties.
4-Nitro-1H-benzo[d]imidazol-2-amine: Lacks the methyl group, affecting its reactivity and applications.
1-Methyl-5-nitro-1H-benzo[d]imidazol-2-amine: Similar structure but with the nitro group at a different position, resulting in distinct properties.
Uniqueness: 1-Methyl-4-nitro-1H-benzo[d]imidazol-2-amine is unique due to the specific positioning of the methyl and nitro groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H8N4O2 |
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Molecular Weight |
192.17 g/mol |
IUPAC Name |
1-methyl-4-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C8H8N4O2/c1-11-5-3-2-4-6(12(13)14)7(5)10-8(11)9/h2-4H,1H3,(H2,9,10) |
InChI Key |
FZHJPECLLZXHAI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=C1N |
Origin of Product |
United States |
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